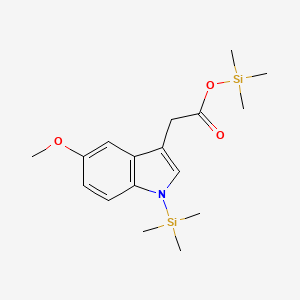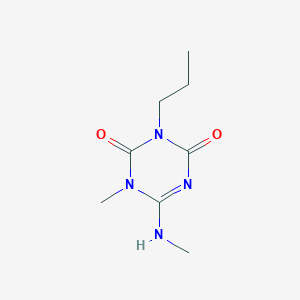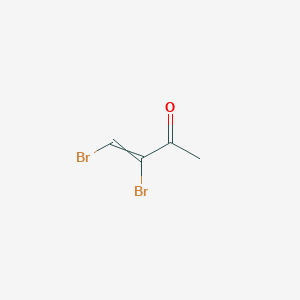
3,4-Dibromobut-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromobut-3-en-2-one is an organic compound with the molecular formula C4H6Br2O It is a brominated derivative of butenone, characterized by the presence of two bromine atoms at the 3rd and 4th positions of the butenone structure
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dibromobut-3-en-2-one can be synthesized through the bromination of butenone derivatives. One common method involves the addition of bromine to butenone in the presence of a solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of efficient cooling systems to manage the heat generated during the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
3,4-Dibromobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form butenone derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially or fully de-brominated butenone derivatives.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
3,4-Dibromobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dibromobut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
3,4-Dibromobut-1-ene: Similar structure but with a different position of the double bond.
1,4-Dibromobut-2-ene: Another brominated butene derivative with different bromine positions.
2,3-Dibromobutane: A saturated brominated butane derivative.
Uniqueness
3,4-Dibromobut-3-en-2-one is unique due to its specific bromination pattern and the presence of a double bond at the 3rd position. This structure imparts distinct reactivity and properties compared to other brominated butene derivatives.
特性
CAS番号 |
56020-84-9 |
|---|---|
分子式 |
C4H4Br2O |
分子量 |
227.88 g/mol |
IUPAC名 |
3,4-dibromobut-3-en-2-one |
InChI |
InChI=1S/C4H4Br2O/c1-3(7)4(6)2-5/h2H,1H3 |
InChIキー |
FHRKNQJXHSDMGJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


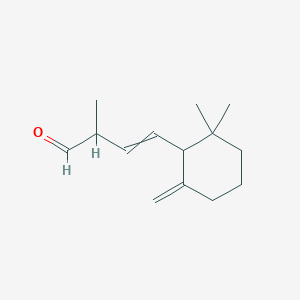
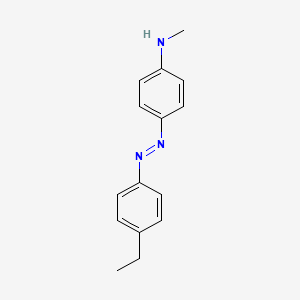
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
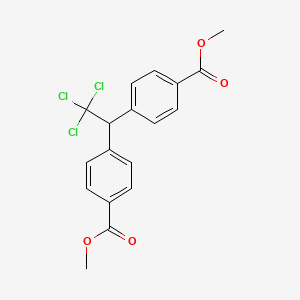
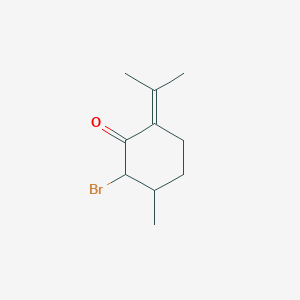
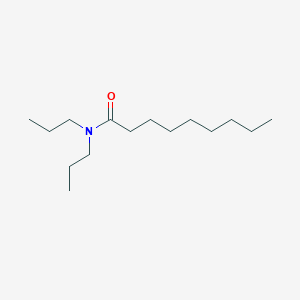
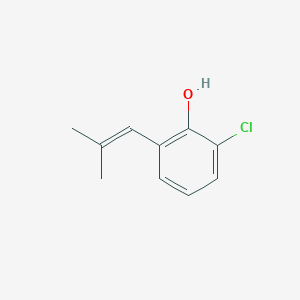
![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
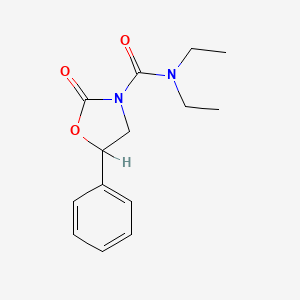
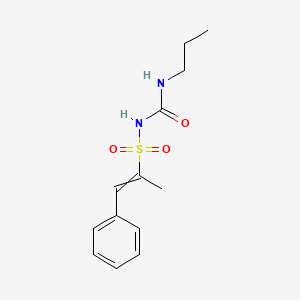
![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
